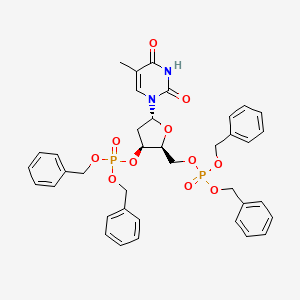

Tetrabenzyl Thymidine-3',5'-diphosphate

Description

Properties

Molecular Formula |

C38H40N2O11P2 |

|---|---|

Molecular Weight |

762.7 g/mol |

IUPAC Name |

dibenzyl [(2S,3S,5R)-3-bis(phenylmethoxy)phosphoryloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphate |

InChI |

InChI=1S/C38H40N2O11P2/c1-29-23-40(38(42)39-37(29)41)36-22-34(51-53(44,47-26-32-18-10-4-11-19-32)48-27-33-20-12-5-13-21-33)35(50-36)28-49-52(43,45-24-30-14-6-2-7-15-30)46-25-31-16-8-3-9-17-31/h2-21,23,34-36H,22,24-28H2,1H3,(H,39,41,42)/t34-,35-,36+/m0/s1 |

InChI Key |

XFBMKWSRRQFUSQ-QGBCWPEESA-N |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@@H](O2)COP(=O)(OCC3=CC=CC=C3)OCC4=CC=CC=C4)OP(=O)(OCC5=CC=CC=C5)OCC6=CC=CC=C6 |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(OCC3=CC=CC=C3)OCC4=CC=CC=C4)OP(=O)(OCC5=CC=CC=C5)OCC6=CC=CC=C6 |

Origin of Product |

United States |

Synthetic Methodologies for Tetrabenzyl Thymidine 3 ,5 Diphosphate

Historical Evolution of Nucleotide Diphosphate (B83284) Chemical Synthesis

The chemical synthesis of oligonucleotides and their constituent nucleotide building blocks has a rich history that has paved the way for modern methodologies. Early pioneering work in the 1950s by researchers like Alexander Todd's group laid the foundation for forming the critical internucleosidic phosphate (B84403) linkages. wikipedia.org The first directed chemical synthesis of a dinucleotide was reported in 1955 by Michelson and Todd, who created a dithymidinyl nucleotide. trilinkbiotech.com Their approach involved preparing a 3'-phosphoryl chloride of a 5'-benzyl protected thymidine (B127349), which was then reacted with the 5'-hydroxyl of a 3'-protected thymidine. trilinkbiotech.com

These initial phosphodiester methods, while groundbreaking, were hampered by challenges, including the formation of branched oligonucleotides at the internucleosidic phosphate. wikipedia.org A significant advancement came in the late 1960s with the development of the phosphotriester method. wikipedia.orgtrilinkbiotech.com This approach introduced a protecting group for the phosphate moiety, which prevented the problematic branching and allowed for the use of more efficient coupling agents, thereby dramatically reducing synthesis times. wikipedia.orgtrilinkbiotech.com This evolution from phosphodiester to phosphotriester chemistry was a critical step, enabling more controlled and efficient synthesis of nucleotide structures. trilinkbiotech.com

Phosphorylation Strategies for the Preparation of Nucleoside Diphosphates

Phosphorylation is a cornerstone of nucleotide synthesis, involving the introduction of phosphate groups onto a nucleoside core. The preparation of nucleoside diphosphates can be achieved through purely chemical routes, enzymatic methods, or a combination of both in chemoenzymatic strategies.

Chemical phosphorylation provides direct, albeit often challenging, routes to nucleoside phosphates. One of the most prominent methods for the selective 5'-monophosphorylation of unprotected nucleosides is the Yoshikawa protocol. mdpi.com This procedure utilizes the electrophilic phosphorus oxychloride (POCl3) in a trialkylphosphate solvent, which directs the phosphorylation primarily to the 5'-position. mdpi.com The reaction proceeds through a highly reactive phosphorodichlorate intermediate, which can be subsequently reacted with other phosphate donors. mdpi.com

While highly effective for 5'-monophosphorylation, achieving a 3',5'-diphosphate requires sequential or tailored strategies to phosphorylate both the 3' and 5' hydroxyl groups of the thymidine sugar moiety. This often involves the use of protecting groups to ensure the correct regiochemistry of the phosphorylation steps.

Tetrabenzyl pyrophosphate (TBPP) has emerged as a valuable reagent for O- and N-phosphorylation in the synthesis of complex molecules. orgsyn.org It is a versatile phosphorylating agent used in the synthesis of a wide array of phosphate-containing biologically active molecules. orgsyn.org The reaction of an alcohol, such as the hydroxyl group on a nucleoside, with TBPP results in the formation of a dibenzyl phosphate ester. orgsyn.org A key advantage of this reagent is that the resulting dibenzyl phosphoryl moiety can be easily deprotected, typically through catalytic hydrogenation, to yield the free phosphate. orgsyn.org The use of TBPP has been cited as a key step in numerous syntheses, highlighting its importance in modern organic synthesis. orgsyn.org

Table 1: Characteristics of Tetrabenzyl Pyrophosphate (TBPP)

| Property | Description | Source(s) |

| Function | Reagent for O- and N-phosphorylation. | orgsyn.org |

| Product | Forms a dibenzyl phosphate ester upon reaction with an alcohol. | orgsyn.org |

| Deprotection | Benzyl (B1604629) groups are readily removed to yield the free phosphate. | orgsyn.org |

| Applications | Synthesis of prodrugs, enzyme inhibitors, and other biologically active molecules. | orgsyn.org |

Enzymatic and chemoenzymatic methods offer powerful alternatives to purely chemical synthesis, often providing high selectivity and efficiency under mild reaction conditions. mdpi.com Enzymes such as nucleoside kinases, nucleoside monophosphate (NMP) kinases, and nucleoside diphosphate (NDP) kinases are employed as biocatalysts in these processes. frontiersin.org

In a typical enzymatic cascade, a nucleoside can be converted sequentially to its monophosphate, diphosphate, and triphosphate forms. frontiersin.org For example, thymidine monophosphate (dTMP) is phosphorylated to thymidine diphosphate (dTDP) by the enzyme thymidylate kinase. drugbank.commedchemexpress.com Nucleoside diphosphate kinases are responsible for the general phosphorylation of nucleoside diphosphates into the corresponding triphosphates, typically using ATP as the phosphate donor. nih.gov The reaction proceeds via a "ping-pong" mechanism involving a transiently phosphorylated histidine residue at the enzyme's active site. nih.gov

Chemoenzymatic strategies combine chemical synthesis with enzymatic transformations. A common approach involves chemically synthesizing a nucleoside monophosphate or a derivative, which is then used as a substrate for an enzymatic phosphorylation to yield the diphosphate. For instance, a nucleoside diphosphate can be prepared from a nucleoside 5'-O-tosylate by chemical displacement with pyrophosphate. nih.gov The resulting diphosphate can then be further phosphorylated enzymatically. nih.gov To make these processes more efficient and cost-effective, ATP regeneration systems are often coupled to the reaction, using enzymes like pyruvate (B1213749) kinase and a phosphate donor such as phosphoenolpyruvate (B93156) (PEP) to continuously replenish the ATP consumed in the primary phosphorylation step. nih.govdur.ac.uk

Table 2: Key Enzymes in Nucleoside Diphosphate Synthesis

| Enzyme | Function | Source(s) |

| Thymidylate Kinase | Catalyzes the phosphorylation of dTMP to dTDP. | drugbank.commedchemexpress.com |

| Nucleoside Diphosphate (NDP) Kinase | Catalyzes the transfer of the γ-phosphate from a nucleoside triphosphate (like ATP) to a nucleoside diphosphate. | frontiersin.orgnih.gov |

| Pyruvate Kinase | Often used in ATP regeneration systems to transfer a phosphate group from phosphoenolpyruvate (PEP) to ADP. | nih.govdur.ac.uk |

Regioselective Benzylation Protocols for Tetrabenzyl Thymidine-3',5'-diphosphate (B1679145) Synthesis

The "tetrabenzyl" designation in the target compound indicates that four benzyl groups are present, acting as protecting groups for the phosphate moieties. The introduction of these groups must be carefully controlled to ensure the correct structure is obtained.

The benzylation of hydroxyl groups is a common strategy in organic synthesis to protect them from unwanted reactions. nih.gov The benzyl group is favored due to its chemical robustness and the fact that it can be removed under relatively mild conditions, such as catalytic hydrogenolysis. nih.gov

A frequently used method for benzylation is the Williamson ether synthesis, which typically involves deprotonating the hydroxyl group with a strong base, such as sodium hydride (NaH), followed by reaction with benzyl bromide (BnBr) or benzyl chloride (BnCl). nih.gov The reaction of benzyl halides can proceed through an SN1 or SN2 mechanism. nih.gov

A significant challenge in the chemistry of nucleosides is achieving regioselectivity, as they possess multiple hydroxyl groups with similar reactivity (e.g., primary 5'-OH and secondary 3'-OH). researchgate.net The selective benzylation of one hydroxyl group over another often requires specific reaction conditions or the use of alternative benzylating reagents. researchgate.net For example, the selectivity of benzylation of a primary hydroxyl group can be influenced by the choice of base. researchgate.net Other methods, such as using benzyl trichloroacetimidate (B1259523) under acidic conditions, have also been developed to circumvent the need for strongly basic conditions. nih.govresearchgate.net The interplay of steric hindrance, electronic effects, and reaction conditions ultimately governs the regiochemical outcome of the benzylation reaction. nih.gov

Benzylation of Phosphate Moieties for Comprehensive Protection

The introduction of benzyl groups to the 3'- and 5'-phosphate moieties of thymidine is a key step in the synthesis of Tetrabenzyl Thymidine-3',5'-diphosphate. This protection strategy is essential for masking the acidic protons of the phosphate groups, thereby increasing the molecule's solubility in organic solvents and preventing undesired phosphorylation reactions. A common and effective method to achieve this is through the use of a phosphoramidite (B1245037) reagent, specifically dibenzyl N,N-diisopropylphosphoramidite.

The synthesis of the phosphitylating agent, dibenzyl N,N-diisopropylphosphoramidite, can be achieved by reacting dichloro-N,N-diisopropylphosphoramidite with benzyl alcohol in the presence of a base such as triethylamine. This reagent can then be coupled to the free hydroxyl groups of a suitably protected thymidine precursor. For the synthesis of the 3',5'-diphosphate, a sequential or convergent strategy can be employed.

In a sequential approach, the 5'-hydroxyl group of a 3'-O-protected thymidine is first reacted with dibenzyl N,N-diisopropylphosphoramidite in the presence of an activator, such as 1H-tetrazole or a less explosive alternative like dicyanoimidazole (DCI). The resulting phosphite (B83602) triester is then oxidized to the stable phosphate triester, typically using an oxidizing agent like tert-butyl hydroperoxide (tBuOOH) or iodine in the presence of water. Following the deprotection of the 3'-hydroxyl group, the same phosphitylation and oxidation cycle is repeated at this position to yield the fully protected this compound.

Alternatively, a convergent approach might involve the synthesis of thymidine-3',5'-diphosphate followed by a direct benzylation of both phosphate groups. However, controlling the regioselectivity and achieving complete benzylation can be challenging. Therefore, the stepwise approach using phosphoramidite chemistry generally offers better control and higher yields of the desired product. The benzylation of the phosphate groups is crucial for the subsequent use of this building block in more complex synthetic schemes, providing robust protection that can be removed under specific conditions, typically through hydrogenolysis.

Optimization of Reaction Conditions, Work-up, and Isolation Procedures for this compound

The efficiency of this compound synthesis is highly dependent on the optimization of several key parameters. The choice of solvent is critical; anhydrous conditions are paramount, with solvents like acetonitrile (B52724) or dichloromethane (B109758) commonly employed for the phosphitylation step to ensure the stability of the phosphoramidite reagent and intermediates. The selection of the activator for the coupling reaction also plays a significant role. While 1H-tetrazole has been traditionally used, safety concerns have led to the development of alternative activators such as 4,5-dicyanoimidazole (B129182) (DCI) and 5-(ethylthio)-1H-tetrazole (ETT), which can offer comparable or even improved coupling efficiencies.

Reaction temperature and time are also crucial variables to control. Phosphitylation reactions are typically carried out at room temperature, with reaction progress monitored by techniques like ³¹P NMR spectroscopy to ensure complete conversion before proceeding to the oxidation step. Over-extended reaction times can lead to side reactions and degradation of the product.

The work-up and isolation procedures are designed to remove excess reagents, byproducts, and the catalyst. A typical work-up involves quenching the reaction, followed by an extractive procedure to separate the organic-soluble product from water-soluble impurities. The use of a mild aqueous base, such as a saturated sodium bicarbonate solution, can neutralize any acidic byproducts.

Purification of the final product is most commonly achieved through silica (B1680970) gel column chromatography. The choice of eluent system is optimized to provide good separation of the desired product from any remaining starting materials or byproducts. The polarity of the solvent mixture, often a combination of a non-polar solvent like hexane (B92381) or dichloromethane and a more polar solvent like ethyl acetate (B1210297) or methanol, is gradually increased to elute the product. The purity of the isolated this compound is then confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and ³¹P NMR spectroscopy, as well as mass spectrometry.

Comparative Analysis of Synthetic Efficiency and Yields Across Different Methodologies for this compound Production

Several synthetic methodologies can be adapted for the production of this compound, each with its own advantages and disadvantages in terms of efficiency and yield. The most prominent methods for forming the phosphate linkages are the phosphoramidite, H-phosphonate, and phosphotriester approaches.

The phosphoramidite method , as previously described, is widely favored due to its high coupling efficiency and the relative stability of the phosphoramidite reagents. The yields for the individual coupling and oxidation steps are typically high, often exceeding 95%. This makes it a robust and reliable method for the synthesis of complex oligonucleotides and their building blocks.

The H-phosphonate method involves the coupling of a nucleoside with a nucleoside H-phosphonate monoester, activated by a suitable condensing agent. While this method avoids the need for a separate oxidation step for each coupling in oligonucleotide synthesis (a single oxidation is performed at the end), the preparation of the H-phosphonate monomers can be less straightforward than that of phosphoramidites. The yields for H-phosphonate couplings can be comparable to the phosphoramidite approach but may be more sensitive to reaction conditions.

Below is a comparative table summarizing the typical yields for the key steps in these methodologies, extrapolated from the synthesis of related protected nucleoside diphosphates.

| Methodology | Key Reagent/Intermediate | Typical Coupling Yield per Phosphate Group | Overall Estimated Yield for Diphosphate | Key Advantages | Key Disadvantages |

| Phosphoramidite | Dibenzyl N,N-diisopropylphosphoramidite | >95% | High | High efficiency, fast reaction times | Moisture sensitivity of reagents |

| H-phosphonate | Thymidine H-phosphonate | 90-95% | Moderate to High | Stable monomers, single oxidation step | Slower coupling, activation required |

| Phosphotriester | Dibenzyl phosphate | 80-90% | Moderate | Robust chemistry | Slower reactions, lower yields |

Tetrabenzyl Thymidine 3 ,5 Diphosphate As an Advanced Synthetic Intermediate and Precursor

Precursor for the Chemoenzymatic and Enzymatic Synthesis of Complex Nucleotide Structures

The interface of chemical and enzymatic synthesis provides a powerful strategy for creating complex biomolecules that are inaccessible by either method alone. Tetrabenzyl thymidine-3',5'-diphosphate (B1679145) serves as a valuable precursor in these chemoenzymatic pathways. The benzyl (B1604629) groups can be selectively removed to yield a substrate suitable for enzymatic reactions. For example, removal of the 5'-benzyl groups could potentially generate a substrate for polynucleotide kinase, or complete debenzylation could yield thymidine-3',5'-diphosphate for use in other enzymatic systems.

Enzymatic synthesis is increasingly used for the production of oligonucleotides, offering an alternative to purely chemical methods. nih.gov Enzymes like terminal deoxynucleotidyl transferase (TdT) can incorporate modified nucleotides. While TdT typically uses nucleoside triphosphates, the synthesis of these modified triphosphates often begins with protected precursors. A protected diphosphate (B83284) can be chemically phosphorylated at the 5' position to generate the corresponding triphosphate, which can then be tested as a substrate for polymerases. du.ac.in This chemoenzymatic route allows for the creation of nucleotide analogs with functionalities that might not be tolerated by the enzymes that synthesize nucleotides de novo in cells.

Furthermore, the enzymatic synthesis of nucleotide sugars, such as thymidine (B127349) diphosphate (TDP)-glucose and its derivatives like TDP-rhamnose, is a fundamental process in bacterial cell wall biosynthesis. nih.govwustl.edu Synthetic, protected analogs of thymidine diphosphate can be used as starting points to generate probes or inhibitors for the enzymes involved in these pathways. By chemically modifying the thymidine or sugar moiety of the protected precursor and then enzymatically attaching the second sugar, researchers can create novel molecular tools to study these biological processes.

Table 2: Chemoenzymatic Synthesis Applications

| Enzyme Class | Application | Role of Protected Precursor |

|---|---|---|

| Polymerases (e.g., TdT) | Incorporation of modified nucleotides into DNA. nih.gov | Precursor for the chemical synthesis of modified nucleoside triphosphates. |

| Kinases | Site-specific phosphorylation. | Selective deprotection can reveal a site for enzymatic phosphorylation. |

| Glycosyltransferases | Synthesis of nucleotide sugars. nih.govwustl.edu | Precursor to generate modified nucleotide sugar analogs as probes or inhibitors. |

| Ligases | Joining of oligonucleotide fragments. | Can be used to synthesize modified fragments for enzymatic ligation. |

Utilization in the Preparation of Nucleotide Probes and Bioconjugates for Chemical Biology Research

Nucleotide probes and bioconjugates are indispensable tools in molecular biology for detecting, tracking, and manipulating nucleic acids and proteins. Tetrabenzyl thymidine-3',5'-diphosphate is an excellent starting material for the synthesis of these reagents. The protected phosphates allow for robust chemical reactions to be performed on the thymine (B56734) base, where reporter molecules such as fluorophores, quenchers, or affinity tags like biotin (B1667282) are commonly attached.

The synthesis of a nucleotide probe typically involves a multi-step process where the reporter group is conjugated to the nucleobase via a linker arm. Using a protected precursor prevents the harsh chemical conditions often employed in these conjugations from damaging the phosphate (B84403) groups. Once the reporter group is successfully attached, the benzyl groups can be cleanly removed to yield the final, functional probe. This strategy provides a reliable route to a wide variety of custom-designed probes for applications such as fluorescence in situ hybridization (FISH), polymerase chain reaction (PCR) assays, and studying protein-DNA interactions.

Bioconjugation chemistry has advanced significantly, enabling the covalent attachment of biomolecules to create novel functional constructs. nih.gov For example, a modified nucleotide synthesized from a protected precursor could be incorporated into an oligonucleotide, which is then conjugated to a protein or another molecule. This allows for the targeted delivery of therapeutic agents or the construction of sophisticated diagnostic tools. The ability to perform chemical modifications without affecting the phosphate backbone is critical for the integrity and function of the final bioconjugate.

Table 3: Nucleotide Probes and Bioconjugates Derived from Protected Precursors

| Probe/Conjugate Type | Application | Synthetic Advantage of Precursor |

|---|---|---|

| Fluorescent Nucleotide Probe | DNA sequencing, FISH, microscopy. | Protects phosphates during fluorophore conjugation chemistry. |

| Biotinylated Nucleotide | Affinity purification, detection assays (e.g., ELISA). | Allows for stable attachment of biotin without side reactions. |

| Cross-linking Nucleotide | Studying protein-nucleic acid interactions. | Enables introduction of photoreactive groups prior to deprotection. |

| Oligonucleotide-Peptide Conjugate | Drug delivery, cellular imaging. mdpi.com | Serves as a building block for the oligonucleotide portion of the conjugate. |

Integration into Multi-Step Organic Synthesis Pathways for Biologically Relevant Molecules

Beyond its role in oligonucleotide chemistry, this compound is a versatile intermediate in multi-step organic synthesis pathways aimed at producing a diverse range of biologically relevant molecules. Many natural products and pharmaceuticals contain a nucleoside or nucleotide-like scaffold. The ability to use this protected compound as a starting point simplifies the synthesis of complex target molecules.

For example, in the development of antiviral or anticancer drugs, medicinal chemists often synthesize nucleoside analogs that can act as chain terminators for viral polymerases or as inhibitors of cellular enzymes involved in nucleic acid metabolism. The synthesis of these compounds frequently requires extensive modification of the sugar and/or base components of a nucleoside. By starting with a protected diphosphate, chemists can perform complex transformations, such as introducing heteroatoms into the sugar ring or building entirely new ring systems onto the nucleobase, before revealing the phosphate groups in the final steps of the synthesis. mdpi.com

The principles of flow chemistry, which involve the continuous movement of reagents through reactors, are being increasingly applied to multi-step organic synthesis to improve efficiency and yield. syrris.jpmit.edu Protected intermediates like this compound are well-suited for such automated synthesis platforms. Their stability allows them to be passed through various reaction columns containing immobilized reagents or catalysts, enabling a sequence of modifications in a single, continuous process. This approach accelerates the discovery and production of new bioactive compounds derived from a nucleotide scaffold.

Table 4: Biologically Relevant Molecules Synthesized via Protected Nucleotide Pathways

| Molecule Class | Biological Activity | Role of Protected Intermediate |

|---|---|---|

| Nucleoside Analog Antivirals | Inhibition of viral replication (e.g., reverse transcriptase inhibitors). | Core scaffold for extensive sugar and base modifications. |

| Enzyme Inhibitors | Targeting kinases, polymerases, or nucleases for cancer therapy. medchemexpress.com | Starting material for synthesizing non-hydrolyzable phosphate analogs. |

| Coenzyme Analogs | Probes for studying enzyme mechanisms. | Allows for modification of the nucleoside portion before enzymatic or chemical coupling to other moieties. |

| Modified Nucleotide Sugars | Antibacterial drug development. wustl.edu | Precursor for creating analogs that inhibit bacterial cell wall synthesis. |

Investigation of Biochemical Reactivity and Enzymatic Interactions with Tetrabenzyl Thymidine 3 ,5 Diphosphate

Substrate Specificity Studies of Nucleotide-Modifying Enzymes Towards Protected Diphosphates

Enzymes that modify nucleic acids, such as polymerases and nucleases, exhibit a high degree of substrate specificity, finely tuned to recognize the precise shape, size, and charge distribution of natural nucleotides. escholarship.orgnih.gov The active sites of these enzymes form a complementary pocket that accommodates the substrate, facilitating catalysis. escholarship.org The introduction of protecting groups, particularly large, hydrophobic moieties like benzyl (B1604629) groups on the phosphate (B84403) backbone, can drastically alter a nucleotide's ability to act as a substrate.

Research into various protected nucleotides has shown that enzymatic tolerance varies significantly. For instance, some template-independent RNA polymerases can incorporate pyrimidine (B1678525) nucleotides with relatively small 2',3'-O-isopropylidene acetal (B89532) protecting groups on the ribose sugar. chemrxiv.org However, even in these cases, bulkier protecting groups on purine (B94841) nucleotides were not well tolerated, leading to very modest product formation. chemrxiv.org

In the case of Tetrabenzyl Thymidine-3',5'-diphosphate (B1679145), the four benzyl groups attached to the two phosphate moieties introduce significant steric hindrance and hydrophobicity. This modification is expected to render the molecule a poor substrate for most nucleotide-modifying enzymes for several reasons:

Steric Clash: The bulky benzyl groups would physically prevent the nucleotide from fitting into the confined active site of enzymes like DNA polymerase. nih.govresearchgate.net

Disruption of Electrostatic Interactions: The active sites of polymerases and nucleases often utilize positively charged amino acid residues and divalent metal ions (like Mg²⁺ or Mn²⁺) to coordinate the negatively charged phosphate backbone of the incoming nucleotide. nih.gov The benzyl ethers neutralize this negative charge and block these critical coordination points, thereby inhibiting proper substrate binding and orientation.

Hydrophobic Mismatch: The active sites are aqueous environments tailored for hydrophilic, charged substrates. The large, nonpolar benzyl groups would likely lead to unfavorable hydrophobic interactions within the hydrophilic active site, further preventing effective binding.

Therefore, while direct studies on Tetrabenzyl Thymidine-3',5'-diphosphate are limited, the established principles of enzyme specificity strongly suggest that it would not be recognized as a substrate by most polymerases, kinases, or nucleases. Instead, it would more likely act as an inhibitor. medchemexpress.com

Mechanistic Probing of Phosphodiester Bond Formation and Cleavage in the Presence of Protecting Groups

The formation and cleavage of phosphodiester bonds are fundamental reactions in nucleic acid metabolism, catalyzed by enzymes with remarkable precision. cshmonographs.org The mechanism of bond formation by DNA polymerases involves the nucleophilic attack of the 3'-hydroxyl group of the growing primer strand on the alpha-phosphate of an incoming deoxynucleoside triphosphate (dNTP). This reaction is facilitated by two catalytic metal ions that stabilize the negative charges of the phosphate groups and the transition state. acs.org

The presence of benzyl protecting groups on the 3' and 5' phosphates of thymidine (B127349) diphosphate (B83284) would mechanistically obstruct this process in several ways:

Inhibition of Formation: For a polymerase to add this molecule to a growing DNA chain, it would require a triphosphate at the 5' position. Even if a tribenzyl 5'-triphosphate analog existed, the benzyl groups would prevent the essential coordination of the phosphate chain by metal ions in the active site. This would inhibit the formation of the pentacovalent transition state required for nucleophilic attack. nih.govufl.edu

Inhibition of Cleavage: Nucleases catalyze the cleavage of phosphodiester bonds, often through a mechanism involving the activation of a water molecule for nucleophilic attack on the phosphorus atom. cshmonographs.orgnih.govnih.gov The active sites of these enzymes must have direct access to the phosphodiester backbone. The bulky benzyl groups on this compound would act as a shield, sterically hindering the approach of the activated nucleophile (e.g., a water molecule or a catalytic residue) to the phosphorus center. This would effectively block the cleavage of any phosphodiester bond adjacent to this modified nucleotide.

Thus, the benzyl protecting groups serve as a mechanistic barrier to both the enzymatic formation and cleavage of the phosphodiester backbone by sterically and electronically disrupting the required geometry and charge interactions within the enzyme's active site.

Development of Research Assays Utilizing Protected Nucleotide Forms

While protected nucleotides like this compound are poor enzymatic substrates, their unique properties make them valuable tools in the development of biochemical and diagnostic assays. researchgate.netgoogle.com Their inability to be processed by enzymes can be exploited to study enzyme-substrate interactions or to act as stable terminators or blockers in specific reactions.

Potential applications in research assays include:

Competitive Binding Assays: This compound can be used as a competitor in assays designed to screen for new inhibitors of nucleases or polymerases. By measuring the displacement of the labeled this compound from an enzyme's active site, researchers can identify and quantify the binding affinity of other potential drug candidates. nih.govmdpi.com

Structural Biology Studies: As a non-reactive substrate analog, it can be used to trap an enzyme in its substrate-bound conformation. This allows for the crystallization of the enzyme-ligand complex, providing high-resolution structural information via X-ray crystallography about the active site and the mode of binding.

Nuclease Protection Assays: In assays designed to map protein-DNA or protein-RNA binding sites, nucleases are used to digest unprotected regions of nucleic acids. A modified oligonucleotide containing a this compound moiety could be used as a specific, bulky roadblock to nuclease digestion, providing a clear marker or boundary for the protected region. researchgate.net

Probing Enzyme Active Sites: By synthesizing a series of analogs with different protecting groups, researchers can systematically probe the steric and electronic requirements of an enzyme's active site. This helps in mapping the topology of the binding pocket and understanding the forces that govern substrate recognition.

The table below summarizes some of the potential research assays where this protected nucleotide could be utilized.

| Assay Type | Role of this compound | Information Gained |

| Competitive Inhibition Assay | Competitor Ligand | Identification and characterization of new enzyme inhibitors. |

| X-ray Crystallography | Non-reactive Substrate Analog | High-resolution 3D structure of the enzyme's active site. |

| Nuclease Footprinting | Nuclease-resistant Blocker | Mapping of protein binding sites on a nucleic acid strand. |

| Enzyme Mechanism Probe | Steric/Electronic Probe | Understanding the spatial and chemical constraints of the active site. |

Advanced Spectroscopic and Chromatographic Characterization in Research on Tetrabenzyl Thymidine 3 ,5 Diphosphate

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-resolution NMR spectroscopy is a cornerstone technique for the unambiguous structural elucidation of Tetrabenzyl Thymidine-3',5'-diphosphate (B1679145). Both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework of the molecule, while ³¹P NMR is crucial for probing the environment of the phosphate (B84403) groups.

In the ¹H NMR spectrum, distinct regions of chemical shifts would be expected. The aromatic protons of the four benzyl (B1604629) groups would likely appear as a complex multiplet in the range of 7.2-7.4 ppm. The benzylic methylene (B1212753) protons (-CH₂-) adjacent to the phosphate oxygen atoms are expected to resonate as multiplets, likely between 5.0 and 5.2 ppm, due to coupling with both the phosphorus atoms and each other. The protons of the thymidine (B127349) moiety would have characteristic shifts: the H-6 proton of the thymine (B56734) base typically appears around 7.5-7.7 ppm, while the anomeric proton (H-1') of the deoxyribose sugar is found around 6.2-6.4 ppm. The remaining sugar protons (H-2', H-3', H-4', H-5') would be observed in the 2.0-4.5 ppm range. The methyl protons of the thymine base would give a characteristic singlet at approximately 1.8-1.9 ppm.

The ¹³C NMR spectrum would provide complementary information. The aromatic carbons of the benzyl groups would show signals between 127 and 136 ppm, with the ipso-carbons (the carbons attached to the methylene group) appearing at a distinct chemical shift. The benzylic methylene carbons would be expected around 68-70 ppm. For the thymidine residue, the carbonyl carbons (C2 and C4) of the thymine base would be found in the downfield region, typically between 150 and 165 ppm. The other carbons of the thymine base and the deoxyribose sugar would resonate in the 10-140 ppm range.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in assigning these signals unequivocally. COSY experiments establish proton-proton coupling networks, helping to trace the connectivity within the deoxyribose ring and the benzyl groups. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range (2-3 bond) correlations, which are vital for connecting the benzyl groups to the phosphate moieties and the thymidine base to the sugar. researchgate.net ³¹P NMR spectroscopy would show signals corresponding to the two phosphate groups, and their chemical shifts would be indicative of their chemical environment and the success of the benzylation.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for Tetrabenzyl Thymidine-3',5'-diphosphate

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Benzyl Aromatic | 7.2-7.4 | Multiplet |

| Benzylic CH₂ | 5.0-5.2 | Multiplet |

| Thymine H-6 | 7.5-7.7 | Singlet/Doublet |

| Deoxyribose H-1' | 6.2-6.4 | Triplet |

| Deoxyribose H-3', H-4', H-5' | 4.0-4.5 | Multiplets |

| Deoxyribose H-2' | 2.2-2.5 | Multiplet |

| Thymine CH₃ | 1.8-1.9 | Singlet |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Thymine C2, C4 | 150-165 |

| Benzyl Aromatic (ipso) | ~135 |

| Benzyl Aromatic | 127-129 |

| Thymine C5, C6 | 110-140 |

| Deoxyribose C1' | ~85 |

| Deoxyribose C3', C4', C5' | 70-85 |

| Benzylic CH₂ | 68-70 |

| Deoxyribose C2' | ~40 |

| Thymine CH₃ | ~12 |

Mass Spectrometry Techniques (e.g., ESI-MS, MALDI-TOF) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of this compound and confirming its elemental composition. Soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are particularly well-suited for analyzing such large, non-volatile molecules without causing significant fragmentation. creative-proteomics.comresearchgate.net

The molecular formula of this compound is C₃₈H₄₀N₂O₁₁P₂. biomart.cn This gives a calculated molecular weight of approximately 762.68 g/mol . biomart.cn In ESI-MS, the compound would typically be observed as its protonated molecule [M+H]⁺ at m/z 763.69 or as adducts with sodium [M+Na]⁺ at m/z 785.67 or potassium [M+K]⁺ at m/z 801.65. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, which can be used to confirm the elemental composition with high accuracy.

Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion, providing valuable structural information. A common fragmentation pathway for this molecule would be the sequential loss of the benzyl groups (C₇H₇, 91 Da) or benzyloxy groups (C₇H₇O, 107 Da). The fragmentation pattern can help to confirm the connectivity of the benzyl protecting groups to the phosphate backbone. Other characteristic fragments would correspond to the thymidine monophosphate moiety and the deoxyribose sugar.

MALDI-TOF mass spectrometry is another valuable technique, particularly for its high throughput and sensitivity. universiteitleiden.nlmdpi.com In a MALDI-TOF experiment, the sample is co-crystallized with a matrix that absorbs laser energy, leading to soft desorption and ionization of the analyte. mdpi.com This technique typically produces singly charged ions, simplifying the resulting mass spectrum. universiteitleiden.nl

Interactive Data Table: Expected Ions in Mass Spectrometry of this compound

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₃₈H₄₁N₂O₁₁P₂⁺ | 763.69 |

| [M+Na]⁺ | C₃₈H₄₀N₂O₁₁P₂Na⁺ | 785.67 |

| [M-C₇H₇]⁺ | C₃₁H₃₃N₂O₁₁P₂⁺ | 671.62 |

| [M-2(C₇H₇)]⁺ | C₂₄H₂₆N₂O₁₁P₂⁺ | 580.55 |

High-Performance Liquid Chromatography (HPLC) and Gel Electrophoresis for Purity Assessment and Isolation in Research

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound and for its isolation from reaction mixtures. rsc.org Given the relatively nonpolar nature of the molecule due to the four benzyl groups, reversed-phase HPLC (RP-HPLC) is the most common mode of separation.

In a typical RP-HPLC setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase. A gradient elution is often employed, starting with a higher proportion of an aqueous solvent (e.g., water or a buffer) and gradually increasing the proportion of an organic solvent (e.g., acetonitrile (B52724) or methanol). This allows for the efficient separation of the product from more polar starting materials and byproducts. The purity of the compound is determined by integrating the peak area of the product and comparing it to the total area of all peaks in the chromatogram. A purity of ≥95% is often required for research applications. sigmaaldrich.com

Interactive Data Table: Illustrative HPLC Method for Purity Assessment

| Parameter | Condition |

| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0 |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 267 nm |

| Expected Retention Time | Dependent on exact conditions, but significantly longer than unprotected thymidine diphosphate (B83284) |

Advanced Spectroscopic Methods (e.g., UV-Vis, IR) for Elucidating Specific Structural Features and Reactivity

Other spectroscopic techniques, such as Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy, provide further confirmation of the structure of this compound.

UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The thymine base of the thymidine moiety contains a chromophore that absorbs UV light. Unmodified thymidine in aqueous solution typically shows a maximum absorbance (λmax) at approximately 267 nm. researchgate.netnist.gov The presence of the four benzyl groups, which also contain aromatic chromophores, may lead to a slight shift in the λmax and an increase in the molar absorptivity compared to unprotected thymidine diphosphate.

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show several key absorption bands. The aromatic C-H stretching vibrations of the benzyl groups would appear above 3000 cm⁻¹. The aliphatic C-H stretching of the deoxyribose sugar and the benzylic methylenes would be observed just below 3000 cm⁻¹. The carbonyl (C=O) stretching vibrations of the thymine ring are typically strong and appear in the region of 1650-1700 cm⁻¹. The P=O stretching of the phosphate groups would give a strong band around 1250 cm⁻¹, and the P-O-C stretching vibrations would be found in the 1000-1100 cm⁻¹ region. The presence of these characteristic bands provides strong evidence for the successful synthesis and integrity of the molecule. scielo.org.za

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | >3000 | Medium |

| Aliphatic C-H Stretch | <3000 | Medium |

| C=O Stretch (Thymine) | 1650-1700 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium-Weak |

| P=O Stretch | ~1250 | Strong |

| P-O-C Stretch | 1000-1100 | Strong |

Comparative Research on Protecting Group Strategies in Nucleotide Chemistry Relevant to Tetrabenzyl Thymidine 3 ,5 Diphosphate

Analysis of Benzyl (B1604629) Protecting Groups Versus Other Phosphate (B84403) Protecting Strategies (e.g., Cyanoethyl, Trichloroethyl, Phenacyl)

The protection of the phosphate moiety is a cornerstone of oligonucleotide synthesis. The benzyl group, as used in Tetrabenzyl Thymidine-3',5'-diphosphate (B1679145), represents a classic strategy, but several other groups have been developed, each with distinct advantages and disadvantages. A comparative analysis is crucial for selecting the optimal group for a specific synthetic challenge.

Benzyl Group: The benzyl group was one of the first to be successfully employed in the chemical synthesis of a nucleotide. cdnsciencepub.com It is typically removed by hydrogenolysis, which are neutral conditions that are compatible with many other functional groups. However, it was initially considered too sensitive to acid hydrolysis for general use. cdnsciencepub.com More recent methods have shown that benzyl groups can be cleanly removed from nucleotides using tert-butylamine (B42293). cdnsciencepub.com

Cyanoethyl Group: Introduced by Tener, the 2-cyanoethyl group has become one of the most widely used phosphate protecting groups in the phosphoramidite (B1245037) approach to oligonucleotide synthesis. cdnsciencepub.comnih.gov Its primary advantage is its facile removal under mild basic conditions (e.g., dilute ammonia) via a β-elimination mechanism. cdnsciencepub.comwikipedia.org This deprotection is often performed concurrently with the removal of N-acyl protecting groups on the nucleobases. wikipedia.org A significant drawback is the generation of acrylonitrile (B1666552) as a byproduct during deprotection, a toxic and potentially carcinogenic compound that can cause side reactions, such as the alkylation of thymine (B56734) and uracil (B121893) residues. nih.govwikipedia.org

Trichloroethyl (TCE) Group: The 2,2,2-trichloroethyl group offers robust stability to both acidic and mild basic conditions. cdnsciencepub.com This stability makes it orthogonal to many other protecting groups used in nucleotide synthesis. Its removal is achieved under reductive conditions, typically using a zinc-copper couple (Zn/Cu) in dimethylformamide (DMF). cdnsciencepub.com The related 2,2,2-tribromoethyl group is reported to be removed more easily under similar conditions. cdnsciencepub.com The TCE group is particularly useful in syntheses where acid-labile protecting groups are used elsewhere in the molecule. nih.gov

Phenacyl Group: The phenacyl group is another base-labile protecting group. It can be removed under specific, mild conditions, often using reagents like sodium thiophenoxide. While effective, the conditions for its removal may not always be compatible with other functionalities present in a complex nucleotide.

Table 1: Comparison of Common Phosphate Protecting Groups

| Protecting Group | Chemical Structure | Introduction Method | Removal Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Benzyl | -CH₂C₆H₅ | Benzyl alcohol with a coupling agent | Hydrogenolysis (e.g., H₂/Pd); tert-butylamine cdnsciencepub.com | Neutral removal conditions | Can be sensitive to acid; catalyst may be poisoned |

| 2-Cyanoethyl | -CH₂CH₂CN | 2-Cyanoethanol | Mild base (e.g., NH₃ aq.) via β-elimination cdnsciencepub.comwikipedia.org | Rapid and mild deprotection; compatible with base-labile groups | Generates toxic acrylonitrile; risk of side reactions nih.govwikipedia.org |

| 2,2,2-Trichloroethyl (TCE) | -CH₂CCl₃ | 2,2,2-Trichloroethanol | Reductive cleavage (e.g., Zn/Cu in DMF) cdnsciencepub.com | Stable to acid and mild base; orthogonal to many groups cdnsciencepub.com | Requires heavy metals for removal; conditions can be harsh |

| Phenacyl | -CH₂COC₆H₅ | Phenacyl bromide | Nucleophilic displacement (e.g., thiophenoxide) | Removed under specific, mild conditions | Removal reagents can have other reactivities |

Influence of Protecting Group Choice on Chemical Stability and Reactivity in Synthetic Schemes

The choice of phosphate protecting group profoundly affects the chemical stability and reactivity of the nucleotide intermediate throughout the synthetic process. This influence is critical for the success of multi-step syntheses where the molecule is exposed to a variety of reagents and conditions.

Stability:

Benzyl groups are generally stable under neutral and mildly basic conditions but can be labile to strong acids, which can limit their use in strategies that require acidic deprotection steps for other groups (like the removal of a 5'-dimethoxytrityl group). cdnsciencepub.com

Cyanoethyl groups are stable to the acidic conditions typically used to remove 5'-trityl groups, a key feature for their widespread adoption in solid-phase synthesis. cdnsciencepub.com However, their lability to bases means that premature deprotection can be a concern if the molecule is exposed to basic conditions during intermediate steps.

Trichloroethyl groups exhibit high stability across a broad pH range, resisting both the acidic conditions of detritylation and the basic conditions that would cleave a cyanoethyl group. cdnsciencepub.com This robustness makes them suitable for complex syntheses requiring multiple, distinct deprotection steps.

Reactivity: The protecting group can sterically and electronically influence the reactivity of the phosphate group and adjacent functionalities. While the primary role is protection, the group's nature can impact the efficiency of coupling reactions. For instance, bulky protecting groups might hinder the approach of reagents to the reaction center.

The stability of the phosphoramidite building blocks themselves is also a critical factor. While mild protecting groups facilitate easier deprotection, the precursor phosphoramidites may be less stable for storage. wikipedia.org The thermal stability of phosphoramidites is a significant concern for process safety and manufacturing, as some have been shown to have poor thermal profiles, increasing risks during synthesis. entegris.com

The ultimate goal is to choose a protecting group that remains intact through all synthetic steps until its specific removal is desired. This concept is central to the principle of "orthogonal protection," where different classes of protecting groups can be removed in any order without affecting the others. jocpr.combham.ac.uk

Impact of Protection on Enzymatic Recognition and Processing of Nucleotides

While chemical synthesis relies on protecting groups, the biological activity of the final product often requires their complete removal. However, the study of biological processes sometimes involves using protected or modified nucleotides as probes for enzymes like polymerases. The presence of a protecting group, even a relatively small one, can dramatically alter how an enzyme recognizes and processes a nucleotide.

Enzymes such as DNA and RNA polymerases have highly specific active sites that have evolved to recognize the precise shape and charge distribution of natural nucleoside triphosphates (NTPs) or deoxynucleoside triphosphates (dNTPs). nih.gov The introduction of a bulky, hydrophobic group like a benzyl group on the phosphate moiety would almost certainly prevent the nucleotide from binding correctly in the polymerase active site.

Research into modified nucleotides has shown that polymerases can be surprisingly tolerant of some modifications, particularly at the nucleobase, but are generally much more sensitive to changes in the sugar and phosphate backbone, which are critical for proper positioning and catalysis. mdpi.comnih.gov

Steric Hindrance: Protecting groups on the phosphate chain create significant steric bulk that can physically block the nucleotide from entering the enzyme's active site.

Altered Charge: The negatively charged phosphate backbone is crucial for interaction with positively charged amino acid residues (e.g., magnesium ion coordination) in the active site. Neutralizing this charge by converting a phosphate to a phosphotriester with a protecting group disrupts these vital electrostatic interactions.

Interestingly, some studies explore using modified nucleoside diphosphates (dNDPs) as substrates for DNA polymerases, which release inorganic phosphate instead of pyrophosphate. nih.gov This highlights that while the triphosphate is the natural substrate, the enzymatic machinery can sometimes accommodate variations. However, even small modifications, like adding a phosphate to the 3'-hydroxyl group to act as a temporary protecting group, can significantly reduce the efficiency of incorporation by polymerases. nih.gov Therefore, it is generally understood that for a nucleotide to be a substrate for an enzyme, any phosphate protecting groups, such as the benzyl groups in Tetrabenzyl Thymidine-3',5'-diphosphate, must be removed.

Emerging Research Frontiers and Future Directions for Tetrabenzyl Thymidine 3 ,5 Diphosphate

Potential for Automated and High-Throughput Synthesis Methodologies for Complex Nucleotides

The demand for synthetic oligonucleotides and their analogs for therapeutic and diagnostic applications has driven significant advancements in automated and high-throughput synthesis methodologies. While solid-phase synthesis using phosphoramidite (B1245037) chemistry is the established standard for routine oligonucleotide production, the synthesis of more complex, highly modified nucleotides like Tetrabenzyl Thymidine-3',5'-diphosphate (B1679145) presents unique challenges and opportunities. nih.gov

Current automated synthesizers are capable of producing hundreds or even thousands of different oligonucleotides simultaneously. nih.gov The core of this technology relies on the sequential addition of protected nucleoside phosphoramidites to a growing chain attached to a solid support. The benzyl (B1604629) groups protecting the phosphate (B84403) moieties in Tetrabenzyl Thymidine-3',5'-diphosphate are typically stable to the standard conditions of oligonucleotide synthesis, making it a potentially suitable building block for incorporation into custom DNA or RNA strands.

Key Research Directions:

Development of novel deprotection strategies: Exploring orthogonal deprotection chemistries that allow for the selective removal of benzyl groups in the presence of other protecting groups.

Optimization of coupling protocols: Fine-tuning reaction conditions to maximize the incorporation efficiency of bulky building blocks like this compound.

Integration of enzymatic and chemical synthesis: Combining the specificity of enzymes with the versatility of chemical synthesis to create highly complex and functionalized nucleic acids.

A comparative look at different synthesis approaches highlights the evolving landscape of nucleotide chemistry:

| Synthesis Method | Key Features | Applicability to this compound |

| Solid-Phase Phosphoramidite Chemistry | Automated, high-throughput, well-established for standard oligonucleotides. nih.gov | Potentially applicable for incorporation, but may require optimization of coupling and deprotection steps. |

| Enzymatic Synthesis | High specificity and mild reaction conditions. mdpi.com | Could be used for specific modifications or ligations after chemical synthesis. |

| Liquid-Phase Synthesis | Scalable, but less amenable to automation and high-throughput applications. | Suitable for the initial synthesis of the protected monomer. |

Exploration of Novel Chemical Transformations and Derivatizations Utilizing this compound

The benzyl protecting groups on the phosphate moieties of this compound not only serve to mask their reactivity during synthesis but also provide handles for a variety of chemical transformations. The ability to selectively deprotect the phosphate groups opens up avenues for further derivatization, allowing for the introduction of a wide range of functional groups.

For instance, the debenzylation of one or both phosphate groups could be followed by the introduction of fluorescent dyes, biotin (B1667282) tags for affinity purification, or cross-linking agents to study nucleic acid-protein interactions. The reactivity of the phosphate groups can be harnessed to form phosphoramidates, phosphotriesters, or other modified phosphate linkages, each with unique chemical and biological properties. nih.gov

Furthermore, the thymidine (B127349) base itself can be a site for chemical modification. While the primary focus is often on the phosphate backbone, the pyrimidine (B1678525) ring can undergo various reactions to introduce modifications that can alter base pairing properties, enhance stability, or introduce new functionalities.

Potential Chemical Transformations and Derivatizations:

Selective Debenzylation: Development of methods for the stepwise removal of the benzyl groups to allow for site-specific derivatization of the diphosphate (B83284).

Phosphate Esterification and Amidation: Reaction of the deprotected phosphate groups with a variety of alcohols and amines to create a library of novel nucleotide analogs. nih.gov

Base Modification: Introduction of functional groups at the C5 position of the thymine (B56734) ring for applications in labeling and structural studies.

The following table summarizes some potential derivatization strategies and their applications:

| Derivatization Strategy | Target Moiety | Potential Application |

| Fluorescent Labeling | Phosphate or Base | Probes for nucleic acid detection and imaging. |

| Biotinylation | Phosphate or Base | Affinity purification and immobilization of nucleic acids. |

| Cross-linking | Phosphate or Base | Studying nucleic acid-protein and nucleic acid-nucleic acid interactions. |

| Introduction of Modified Linkages | Phosphate | Enhancing nuclease resistance or altering backbone conformation. |

Integration into Advanced Materials Science and Nanotechnology Research (e.g., nucleotide-functionalized materials)

The precise and programmable nature of nucleic acid interactions makes them attractive building blocks for the construction of novel materials and nanostructures. This compound, as a protected and modifiable nucleotide, could play a significant role in this emerging field.

By incorporating this modified nucleotide into synthetic DNA or RNA strands, it is possible to create nucleotide-functionalized materials with tailored properties. For example, oligonucleotides containing this building block could be attached to surfaces, nanoparticles, or polymers to create biosensors, drug delivery systems, or self-assembling nanostructures. The benzyl groups could potentially influence the hydrophobic/hydrophilic balance of the resulting material, offering a means to tune its physical properties.

In nanotechnology, DNA is being explored as a "molecular scaffold" to organize other molecules and materials with nanoscale precision. The ability to introduce specific chemical functionalities into DNA strands via modified nucleotides like this compound is crucial for advancing this research. For instance, the deprotected phosphate groups could serve as attachment points for quantum dots, metal nanoparticles, or other nanomaterials.

Potential Applications in Materials Science and Nanotechnology:

Biosensors: Immobilization of oligonucleotides containing the modified nucleotide onto a sensor surface for the detection of specific DNA or RNA sequences.

Drug Delivery: Functionalization of nanoparticles with modified oligonucleotides for targeted delivery of therapeutic agents.

DNA Origami: Incorporation into complex, self-assembled DNA nanostructures to introduce specific functionalities or structural elements.

Nucleotide-Functionalized Polymers: Creation of hybrid materials that combine the programmable recognition properties of nucleic acids with the processability of polymers.

Unanswered Questions and Future Research Avenues in Modified Nucleotide Chemistry

Despite significant progress, the field of modified nucleotide chemistry is still ripe with unanswered questions and exciting opportunities for future research. The study of compounds like this compound can help address some of these fundamental challenges.

One of the key unanswered questions is how the precise chemical nature of modifications influences the structure, stability, and biological function of nucleic acids. The systematic synthesis and study of a library of derivatives based on this compound could provide valuable insights into these structure-function relationships.

Another important area of research is the development of more efficient and sustainable methods for the synthesis of modified nucleotides. This includes the exploration of new catalysts, solvent systems, and purification techniques to reduce the environmental impact of chemical synthesis. The enzymatic synthesis of modified nucleotides is a particularly promising avenue for future development, offering the potential for highly selective and environmentally friendly production methods. mdpi.com

Key Unanswered Questions and Future Research Directions:

Structure-Function Relationships: How do modifications to the phosphate backbone and the nucleobase affect the conformation, stability, and biological activity of nucleic acids?

In Vivo Stability and Metabolism: How are oligonucleotides containing complex modifications like the tetrabenzyl diphosphate group processed and metabolized in a cellular environment?

Novel Biological Activities: Could nucleotides with these types of modifications exhibit novel therapeutic or diagnostic properties?

Sustainable Synthesis: Can we develop more environmentally friendly and cost-effective methods for the large-scale production of modified nucleotides?

The exploration of these questions will not only advance our fundamental understanding of nucleic acid chemistry and biology but also pave the way for the development of new technologies with applications in medicine, materials science, and beyond.

Q & A

Q. What are the key synthetic strategies for Tetrabenzyl Thymidine-3',5'-diphosphate, and how do reaction conditions influence yield and purity?

The synthesis typically involves phosphoramidite chemistry, where protecting groups (e.g., benzyl, pivaloyl-2-thioethyl) are critical. For example, the 5′-O-CH2P modification requires base-labile protecting groups to ensure deprotection under mild aqueous ammonia conditions (55°C, 6 hours). Reaction monitoring via thin-layer chromatography (TLC) and purification via column chromatography are essential for isolating intermediates like 5′-deoxy-5′-bisphosphonate derivatives. Triethylamine is often used to neutralize HCl byproducts during coupling steps .

Q. How is this compound characterized in oligonucleotide synthesis?

Ion-pair liquid chromatography–mass spectrometry (LC-MS) is the gold standard for confirming molecular weight and purity. For modified ss-siRNA constructs, LC-MS analysis verifies the incorporation of 5′-phosphonate analogs and detects side products. Supplementary data from synthesis protocols often include retention times and fragmentation patterns .

Q. What structural features of this compound are critical for its role in ss-siRNA activity?

The 5′-phosphate group’s spatial alignment with Ago-2 binding pockets is crucial. Rotational freedom around the C4′-C5′ bond allows the phosphate to adopt conformations that mimic natural 5′-phosphates. Steric hindrance from benzyl groups must be minimized to avoid disrupting Ago-2 interactions .

Advanced Research Questions

Q. How do electronic modifications (e.g., fluorination) at the 5′-phosphate moiety affect ss-siRNA potency and metabolic stability?

α-Fluoro and α,α-difluoromethylenephosphonates serve as isosteric phosphate mimics. Fluorination increases electronegativity, enhancing electrostatic interactions with Ago-2 lysine residues (K533, K566). However, excessive fluorination can reduce potency due to steric clashes. SAR studies show that 5′-CF2-P analogs (ss-siRNA44) exhibit improved metabolic stability but require optimization of charge density .

Q. What experimental approaches resolve contradictions in data when 5′-bisphosphonate modifications reduce ss-siRNA activity?

Contradictory results (e.g., reduced IC50 in 5′-CHP2-modified ss-siRNA50) may arise from improper alignment of the bisphosphonate group in Ago-2 pockets. To address this:

Q. How can base-labile protecting groups improve the synthesis of 5′-O-CH2P-modified oligonucleotides?

The S-(pivaloyl)-2-thioethyl group enables efficient deprotection without damaging the oligonucleotide backbone. This strategy avoids harsh acidic conditions, preserving phosphodiester linkages. Post-synthesis treatment with 1-M 2-mercaptoethanol in aqueous ammonia ensures complete removal of protecting groups while maintaining ss-siRNA integrity .

Methodological Considerations

Q. What strategies mitigate stereochemical challenges during the synthesis of 5′-phosphoramidite derivatives?

Q. How do density functional theory (DFT) calculations aid in predicting 5′-phosphate interactions with Ago-2?

DFT models evaluate charge distribution and hydrogen-bonding potential of 5′-phosphate analogs. For example, simulations of 5′-vinyl phosphonates (ss-siRNA54/55) predict conformational mimicry of natural phosphates, guiding the design of metabolically stable analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.